molecular formula C19H17N3O2 B2751197 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1171457-99-0

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2751197
CAS No.: 1171457-99-0
M. Wt: 319.364
InChI Key: XNILVKOFCHILSI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1171457-99-0) is a high-purity pyrrolidin-2-one derivative incorporating a 1,2,4-oxadiazole heterocycle, supplied as a powder for research and development applications . This compound is part of a class of nitrogen-oxygen heterocycles that are recognized for their significant potential in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its favorable bioisosteric properties, often serving as a stable surrogate for ester or amide functional groups, which can enhance metabolic stability and improve pharmacokinetic profiles in lead compounds . Compounds featuring this specific molecular architecture, which combines a pyrrolidin-2-one core with an N-benzyl substituent and an aryl-1,2,4-oxadiazole moiety, are of particular interest in the synthesis of novel bioactive molecules. Structurally related analogs have demonstrated a range of promising biological activities in scientific research, including notable antioxidant and antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the 1,2,4-oxadiazole pharmacophore is extensively investigated for its mechanism-based applications in oncology research, with studies showing that such derivatives can act through the inhibition of critical cancer biological targets, including various enzymes and kinases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified technicians in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILVKOFCHILSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns on the Oxadiazole Ring

Fluorophenyl-Substituted Analog
  • Compound : 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (P913-0287)
  • Molecular Formula : C₁₉H₁₆FN₃O₂
  • Applications: Identified as a screening compound for drug discovery, suggesting utility in diverse therapeutic areas .
Phenyl-Substituted Analog
  • Compound : 1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Key Differences :
    • Replacement of the benzyl group with a phenyl eliminates the methylene linker, reducing steric bulk and altering electronic properties.
    • Implications : This modification may affect pharmacokinetic parameters such as solubility and membrane permeability .

Core Heterocycle Modifications

Thiadiazole-Based Analog
  • Compound: 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine
  • Molecular Formula : C₂₂H₂₃N₅S
  • Key Differences :
    • Replacement of the oxadiazole with a 1,3,4-thiadiazole ring introduces sulfur, altering electronic distribution and hydrogen-bonding capacity.
    • Applications : Acts as an acetylcholinesterase inhibitor, highlighting the importance of heterocycle choice in targeting neurological disorders .
Triazole-Based Derivatives
  • Compound : 1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
  • Key Differences: Incorporation of a sulfonylidene triazole moiety introduces polarizable sulfur and nitrogen atoms, enhancing hydrogen-bonding interactions with biological targets.

Pharmacological and Physicochemical Comparison

Table 1. Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Activity/Application Reference
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one C₁₉H₁₇N₃O₂ 319.36 Phenyl-oxadiazole, benzyl group Structural scaffold for drug design
P913-0287 (4-fluorophenyl analog) C₁₉H₁₆FN₃O₂ 337.35 4-Fluorophenyl substitution Screening compound for bioactivity
Thiadiazole analog C₂₂H₂₃N₅S 397.51 1,3,4-Thiadiazole ring Acetylcholinesterase inhibition
Triazole derivative Varies with R Varies Sulfonylidene triazole Nootropic biotarget affinity (in silico)

Biological Activity

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound belonging to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2,4-oxadiazole with appropriate pyrrolidine derivatives. Various methods such as microwave-assisted synthesis have been employed to enhance yield and purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

Cell Line IC50 (µM) Reference Compound Remarks
MCF-7 (Breast Cancer)15.63Tamoxifen (10.38)Induces apoptosis via p53 pathway .
U937 (Leukemia)< 0.12DoxorubicinHigher cytotoxicity than standard treatments .

In vitro studies revealed that 1-benzyl derivatives often show enhanced cytotoxic effects compared to traditional chemotherapeutics like doxorubicin and tamoxifen. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus0.0039 - 0.025 mg/mLEffective against Gram-positive bacteria .
Escherichia coli0.0039 - 0.025 mg/mLShows significant growth inhibition .

These findings suggest that the presence of oxadiazole enhances the interaction with bacterial membranes, leading to increased antimicrobial activity.

Antifungal Activity

The antifungal properties of the compound have been less extensively studied but are promising:

Fungal Strain Activity Observed Remarks
Candida albicansModerate inhibitionRequires further optimization for potency .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : Activation of caspase pathways and upregulation of p53 expression in cancer cells.
  • Membrane Disruption : Interaction with bacterial cell membranes leading to cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in fungal metabolism.

Case Studies

A notable study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines and reported that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups was found to enhance cytotoxicity against MCF-7 cells .

Q & A

Q. How can researchers leverage crystallographic data to predict metabolic stability?

  • Methodological Answer :
  • Analyze solvent-accessible surfaces (SAS) from crystal structures to identify oxidation-prone regions (e.g., benzyl C-H bonds) .
  • Cross-reference with CYP450 docking studies to predict metabolic hotspots .
  • Validate predictions via in vitro microsomal stability assays using liver S9 fractions .

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